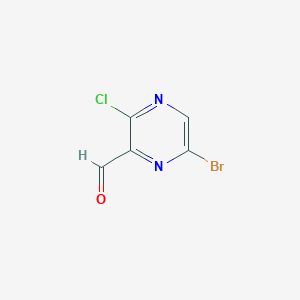
6-Bromo-3-chloropyrazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazine-2-carbaldehyde typically involves the halogenation of pyrazine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pyrazine ring. For instance, the reaction of 3-amino-6-bromopyrazine-2-carbonitrile with copper(II) chloride and tert-butyl nitrite in acetonitrile at elevated temperatures can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-chloropyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
Substitution: Various substituted pyrazine derivatives.
Oxidation: 6-Bromo-3-chloropyrazine-2-carboxylic acid.
Reduction: 6-Bromo-3-chloropyrazine-2-methanol.
Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
6-Bromo-3-chloropyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-chloropyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its halogen atoms can participate in halogen bonding, influencing its binding affinity to target molecules. The aldehyde group can form covalent bonds with amino acids in proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3-chloropyrazine-2-carbonitrile
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 2-Bromo-6-chloropyridine
Uniqueness
6-Bromo-3-chloropyrazine-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C5H2BrClN2O |
|---|---|
Poids moléculaire |
221.44 g/mol |
Nom IUPAC |
6-bromo-3-chloropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H |
Clé InChI |
XOUHQDZFZWEVSL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)Cl)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


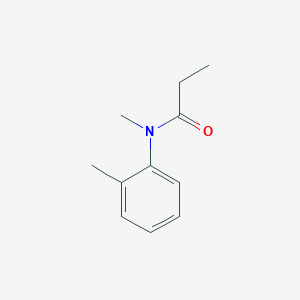
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
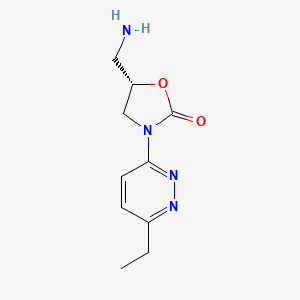
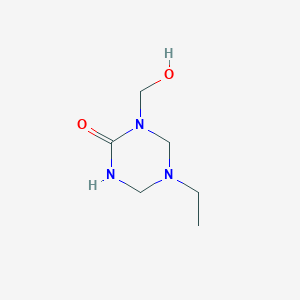
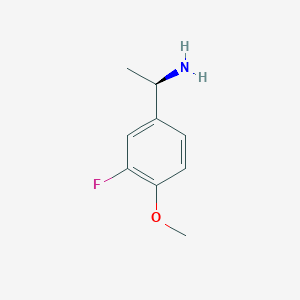




![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)

